molecular formula C22H24N2O5S B2436847 Fmoc-Met-Gly-OH CAS No. 77275-43-5

Fmoc-Met-Gly-OH

Cat. No.: B2436847
CAS No.: 77275-43-5
M. Wt: 428.5
InChI Key: VPZQIQAXTFVIOD-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Met-Gly-OH is a compound that involves the use of Fmoc (Fluorenylmethyloxycarbonyl) as a protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is typically used to protect the C-terminus carboxylic acid of amino acids, such as glycine .


Synthesis Analysis

The synthesis of this compound involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and the amino acid glycine . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with the Fmoc group providing a significant portion of the molecule’s structure . The Fmoc group is a large, aromatic group that provides steric hindrance, protecting the amino acid from unwanted reactions .


Chemical Reactions Analysis

The Fmoc group in this compound can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It is used in the laboratory for the synthesis of other compounds .

Scientific Research Applications

1. Polypeptide Synthesis Improvement

Research on polypeptides impacts human physiology and disease treatment. The synthesis of Fmoc-protected dipeptides like Fmoc-L-Lys(Boc)-Gly-OH shows potential in improving peptide synthesis methods. These advancements address challenges like expensive materials, low yield, and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).

2. Hydrophobic Peptide Synthesis

Fmoc-protected dipeptides are utilized in the synthesis of hydrophobic peptides. The incorporation of Fmoc dipeptides with modified groups enhances peptide solubility and facilitates analysis, crucial in peptide purification and mass spectrometry (Karolina Wahlström et al., 2008).

3. Bioactive Peptide Analogues

Fmoc-protected dipeptides play a role in creating bioactive peptide analogues. The synthesis of Fmoc-protected Gly-Gly isostere has led to the creation of enkephalin analogues, offering insights into peptide conformation and biological activity (R. Galeazzi et al., 2010).

4. Hydrogel Membrane Formation

Fmoc-Leu-Gly-OH, a dipeptide amphiphile, demonstrates the ability to form ultrathin hydrogel membranes. These membranes have potential applications in biomedical fields, with their stability and the ability to control their thickness being key features (Eleanor K. Johnson et al., 2010).

5. Stereoselectivity in Peptide Synthesis

Innovative methods using Fmoc-protected amino acids enhance stereoselectivity in peptide synthesis. For instance, the synthesis of Fmoc-L-γ-carboxyglutamic acid utilizes novel chiral Cu(II) complexes, improving the enantiomeric purity of peptides (Daniel J. Smith et al., 2011).

6. Unnatural Peptide Synthesis

Fmoc-protected dipeptides are instrumental in synthesizing unnatural peptides like alpha-amino phosphonic acid oligomers. This synthesis contributes to expanding the repertoire of peptide-based molecules with potential therapeutic applications (Y. Ishibashi & M. Kitamura, 2009).

7. Antibacterial Composite Materials

Utilizing Fmoc-protected amino acids in nanotechnology has led to the development of antibacterial materials. For example, nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH exhibit significant antibacterial activity and are being integrated into biomedical materials (L. Schnaider et al., 2019).

8. Novel Reagents in Peptide Chemistry

Fmoc and Alloc protecting groups, integral to peptide chemistry, are being improved with novel reagents like Fmoc-oxime derivatives. These advancements are crucial for high-yield and pure synthesis of Fmoc-Gly-OH, minimizing side reactions (Sherine N. Khattab et al., 2010).

Mechanism of Action

The Fmoc group acts as a protective group for the amino acid in Fmoc-Met-Gly-OH . It prevents unwanted reactions during synthesis and can be selectively removed under basic conditions .

Future Directions

The use of Fmoc-Met-Gly-OH and other Fmoc-protected amino acids is widespread in solid-phase peptide synthesis (SPPS) due to their ease of use and the ability to selectively deprotect the Fmoc group . Future research may focus on improving the efficiency of these processes and exploring new applications for Fmoc-protected amino acids .

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-30-11-10-19(21(27)23-12-20(25)26)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZQIQAXTFVIOD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.